N-Cyclopropyl Bimatoprost

Descripción general

Descripción

Bimatoprost amida de ciclopropilo es un análogo sintético de la prostamida y la prostaglandina. Está estructuralmente relacionado con el bimatoprost, un medicamento conocido usado para tratar la presión intraocular alta en condiciones como el glaucoma. Bimatoprost amida de ciclopropilo está diseñado para imitar la actividad de las prostaglandinas naturales, que juegan un papel crucial en varios procesos fisiológicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de bimatoprost amida de ciclopropilo implica varios pasos clave:

Reacción de oxidación: El paso inicial implica la oxidación de un compuesto precursor en presencia de un sistema de oxidación y un solvente adecuado.

Reacción alcalina: El compuesto oxidado se hace reaccionar entonces con otro compuesto en presencia de álcali para formar un intermedio.

Reacciones de reducción: El intermedio se somete a una serie de reacciones de reducción utilizando diferentes agentes reductores para formar el producto deseado.

Reacción final: El paso final implica hacer reaccionar el intermedio reducido con otro compuesto en presencia de álcali para obtener bimatoprost amida de ciclopropilo.

Métodos de producción industrial

La producción industrial de bimatoprost amida de ciclopropilo sigue pasos similares a la ruta sintética pero se optimiza para la producción a gran escala. El proceso implica el uso de materias primas fácilmente disponibles, reactivos rentables y condiciones de reacción eficientes para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Catalytic Alkynylation and Functionalization

Iridium-catalyzed alkynylation enhances side-chain functionalization:

-

Reaction : Kinetic resolution of allylic alcohols using [Ir(cod)Cl]₂ and chiral ligands (e.g., phosphoramidites) .

-

Key Parameters :

Parameter Value/Detail Ligand (S)- or (R)-Phosphoramidite L1 Selectivity factor (s) 10:1 (for enantiomer preference) Yield 74–78% with >99% ee Solvent 1,4-Dioxane

This method enables precise control over the prostaglandin’s ω-sidechain geometry .

Comparative Analysis with Prostaglandin Analogs

N-Cyclopropyl bimatoprost’s reactivity contrasts with other prostaglandins due to its cyclopropylamide group:

The cyclopropyl group improves metabolic stability and receptor interaction compared to ethylamide derivatives .

Degradation and Stability Studies

Aplicaciones Científicas De Investigación

Bimatoprost amida de ciclopropilo tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un compuesto modelo para estudiar la síntesis y la reactividad de los análogos de prostaglandinas.

Biología: Investigado por sus efectos en los procesos celulares y las vías de señalización.

Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de afecciones como el glaucoma y la hipertensión ocular.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y cosméticos .

Mecanismo De Acción

Bimatoprost amida de ciclopropilo ejerce sus efectos imitando la actividad de las prostaglandinas naturales. Se une a receptores específicos en la superficie de las células diana, lo que lleva a la activación de vías de señalización que regulan varios procesos fisiológicos. El compuesto se hidroliza a su forma activa en el cuerpo, que luego interactúa con los receptores de prostaglandinas para ejercer sus efectos .

Comparación Con Compuestos Similares

Bimatoprost amida de ciclopropilo es similar a otros análogos de prostaglandinas, como el latanoprost, el travoprost y el unoprostone. Es único en que tiene un grupo amida de etilo en lugar de un grupo isopropil-éster en el carbono C-1 de la cadena α. Esta diferencia estructural contribuye a sus distintas propiedades farmacológicas y efectos terapéuticos .

Lista de compuestos similares

- Latanoprost

- Travoprost

- Unoprostone

Conclusión

Bimatoprost amida de ciclopropilo es un análogo sintético de prostaglandina con un potencial significativo en varios campos científicos y médicos. Su estructura única y mecanismo de acción lo convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas.

Actividad Biológica

N-Cyclopropyl Bimatoprost is a synthetic analog of bimatoprost, a well-known prostaglandin F2α derivative primarily used in the treatment of glaucoma and ocular hypertension. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, and related research findings.

Chemical Structure and Properties

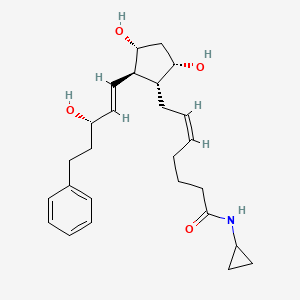

This compound is characterized by its unique cyclopropyl group, which differentiates it from its parent compound bimatoprost. The structural formula can be represented as:

This modification may influence its receptor binding affinity and biological activity.

This compound exerts its effects by activating specific prostaglandin receptors, particularly the FP receptor. This activation leads to several biological responses, including:

- Increased Aqueous Outflow : Similar to bimatoprost, this compound enhances aqueous humor outflow through both uveoscleral and trabecular pathways, thereby reducing intraocular pressure (IOP) effectively.

- Tissue Remodeling : The compound promotes the expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs), facilitating changes in the extracellular matrix that enhance fluid drainage from the eye .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within ocular tissues. Key pharmacokinetic parameters include:

- Peak Plasma Concentration : Achieved within 10 minutes post-administration.

- Half-Life : Approximately 45 minutes, with minimal systemic absorption observed beyond this timeframe .

- Tissue Distribution : Higher concentrations are noted in the ciliary body compared to aqueous humor, indicating a targeted action on ocular structures.

Efficacy Studies

Several studies have assessed the efficacy of this compound in comparison to other treatments:

| Study Focus | Treatment | Responder Rate (%) | P-value |

|---|---|---|---|

| Idiopathic Hypotrichosis | This compound vs. Vehicle | 40.2 vs. 6.8 | <0.01 |

| IOP Reduction | This compound vs. Timolol | 35% to 100% greater reduction | <0.035 |

These results suggest that this compound is significantly more effective than vehicle solutions and comparable treatments like timolol in managing both hypotrichosis and IOP .

Case Studies

-

Long-term Efficacy in Glaucoma Patients :

A study involving patients with open-angle glaucoma indicated that those treated with this compound experienced sustained reductions in IOP over a period of 48 months, with a mean reduction greater than timolol-treated patients . -

Safety Profile :

In clinical trials, this compound demonstrated a favorable safety profile with minimal adverse effects reported, primarily conjunctival hyperemia .

Propiedades

IUPAC Name |

(Z)-N-cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO4/c28-21(15-12-19-8-4-3-5-9-19)16-17-23-22(24(29)18-25(23)30)10-6-1-2-7-11-26(31)27-20-13-14-20/h1,3-6,8-9,16-17,20-25,28-30H,2,7,10-15,18H2,(H,27,31)/b6-1-,17-16+/t21-,22+,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLPNGMQVSAVIX-DVTMXPNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.